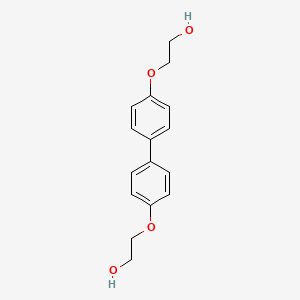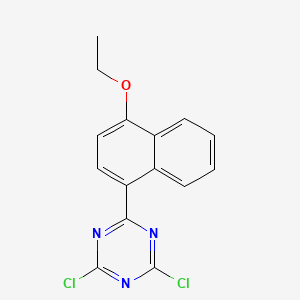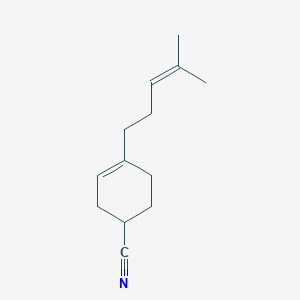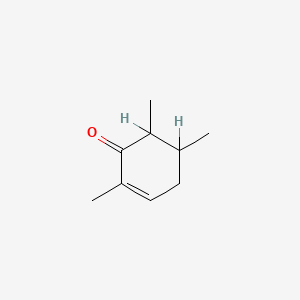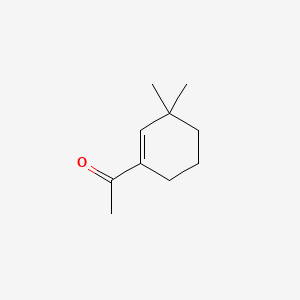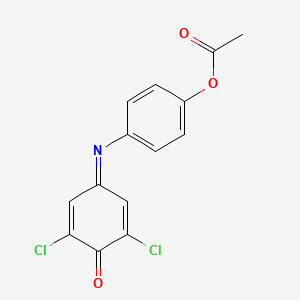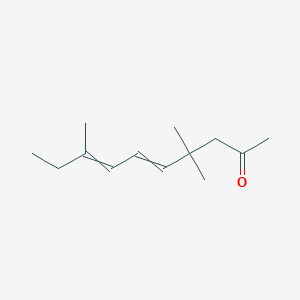
5,7-Decadien-2-one, 4,4,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Decadien-2-one, 4,4,8-trimethyl- is an organic compound with the chemical formula C14H26O. It is also known as 4,4,8-trimethyl-5,7-decadien-2-one. This compound is a member of the ketone family and is characterized by its unique structure, which includes two double bonds and three methyl groups. It is commonly used in various industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Decadien-2-one, 4,4,8-trimethyl- typically involves the reaction of specific precursors under controlled conditions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction conditions often require the use of a base catalyst, such as sodium hydroxide, and elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 5,7-Decadien-2-one, 4,4,8-trimethyl- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Decadien-2-one, 4,4,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
5,7-Decadien-2-one, 4,4,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Decadien-2-one, 4,4,8-trimethyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5,7-Decadien-2-one, 4,4,8-trimethyl-: Known for its unique structure and reactivity.
4,4,8-Trimethyl-5,7-decadien-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,8-Trimethyl-5,7-decadien-2-amine: Contains an amine group, leading to different chemical properties.
Uniqueness
5,7-Decadien-2-one, 4,4,8-trimethyl- is unique due to its combination of double bonds and methyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
67801-41-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(5E,7E)-4,4,8-trimethyldeca-5,7-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-6-11(2)8-7-9-13(4,5)10-12(3)14/h7-9H,6,10H2,1-5H3/b9-7+,11-8+ |
InChI Key |
VPZYONTUNFBDMF-BIZFVBGRSA-N |
SMILES |
CCC(=CC=CC(C)(C)CC(=O)C)C |
Isomeric SMILES |
CC/C(=C/C=C/C(C)(C)CC(=O)C)/C |
Canonical SMILES |
CCC(=CC=CC(C)(C)CC(=O)C)C |
Key on ui other cas no. |
67801-41-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


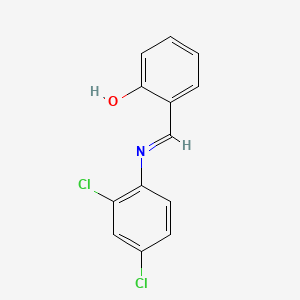
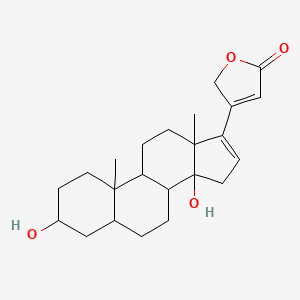
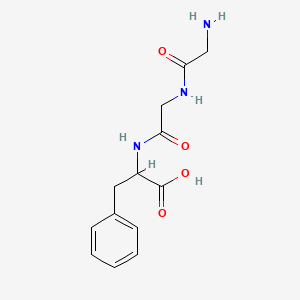
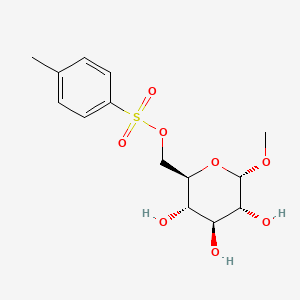

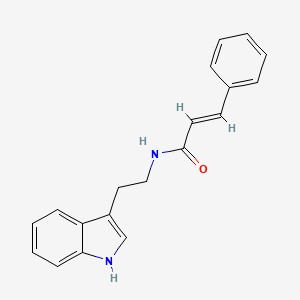
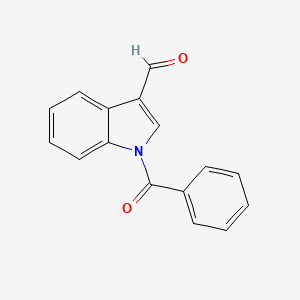
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)
